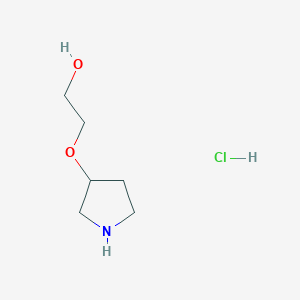

2-Pyrrolidin-3-yloxyethanol;hydrochloride

説明

Significance of Nitrogen Heterocycles, Particularly Pyrrolidines, in Modern Synthetic Methodologies

Nitrogen-containing heterocycles are a paramount class of organic compounds, serving as essential building blocks in organic synthesis due to their inherent reactivity and structural versatility. nbinno.com This family of molecules, which includes five-membered rings like pyrrolidines and six-membered rings such as pyridines, is fundamental to the architecture of many natural products, including alkaloids, vitamins, and hormones. mdpi.com

The significance of the pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is particularly noteworthy. google.comresearchgate.net Unlike its aromatic counterpart, pyrrole, the pyrrolidine scaffold features sp³-hybridized carbon atoms, resulting in a non-planar, three-dimensional structure. This non-planarity, often described as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, a critical aspect in drug design. scientific.net The presence of stereogenic centers further enhances its molecular diversity, making it a favored scaffold in the development of chiral drugs and organocatalysts. scientific.netlibretexts.org Consequently, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). scientific.net

Structural Classification and Research Relevance of Ether-Functionalized Pyrrolidine Derivatives

Pyrrolidine derivatives can be classified based on the nature and position of their substituents. Functionalization can occur at the nitrogen atom or any of the carbon atoms along the ring. Ether-functionalized pyrrolidines represent a significant subclass of these derivatives, where an ether linkage (R-O-R') is incorporated into the molecule.

The introduction of an ether group can substantially modify the compound's properties, including its solubility, polarity, and ability to form hydrogen bonds. These modifications are crucial for tailoring the molecule's interaction with biological targets. The synthesis of such derivatives often involves key intermediates like 3-hydroxypyrrolidine, which can be prepared through various stereoselective methods. google.comresearchgate.netgoogle.com The hydroxyl group serves as a convenient handle for introducing the ether functionality, typically via reactions like the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether. wikipedia.orgmasterorganicchemistry.com

Overview of Academic Research Trajectories for 2-Pyrrolidin-3-yloxyethanol;hydrochloride and Analogous Compounds

Specific academic literature detailing the synthesis or application of this compound is not extensively available, suggesting it may be a novel compound or a specialized chemical building block. However, its structure lends itself to a clear and logical synthetic pathway based on well-established organic chemistry principles.

The molecule consists of a pyrrolidine ring substituted at the 3-position with a 2-hydroxyethoxy group [-O(CH₂)₂OH]. The most direct synthetic route would involve the key precursor, 3-hydroxypyrrolidine. This chiral building block is a valuable intermediate in the synthesis of several pharmaceuticals, including Darifenacin (for overactive bladder) and Barnidipine (an antihypertensive agent). nbinno.comgoogle.com

The proposed synthesis of 2-Pyrrolidin-3-yloxyethanol would likely proceed via a Williamson ether synthesis. wikipedia.org This process would involve two main steps:

Alkoxide Formation: The hydroxyl group of a protected 3-hydroxypyrrolidine is deprotonated using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide.

Nucleophilic Substitution (Sₙ2): The resulting alkoxide attacks an electrophilic ethanol (B145695) derivative, such as 2-chloroethanol, to form the ether linkage. This is followed by deprotection of the pyrrolidine nitrogen and conversion to the hydrochloride salt.

Given the importance of the 3-hydroxypyrrolidine scaffold, the research trajectory for analogous compounds is firmly rooted in medicinal chemistry and drug discovery. google.com The functionalization at the 3-position allows for the introduction of various side chains to optimize binding affinity and selectivity for specific biological targets. Therefore, while this compound itself is not widely documented, its structural class represents an active area of research focused on creating new bioactive molecules.

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Parent Compound | 2-(Pyrrolidin-3-yloxy)ethanol |

| Key Precursor | 3-Hydroxypyrrolidine |

| Proposed Synthetic Reaction | Williamson Ether Synthesis |

Interdisciplinary Impact of Pyrrolidine Frameworks in Chemical Sciences

The influence of pyrrolidine frameworks extends far beyond organic synthesis, impacting numerous areas of the chemical sciences.

Medicinal Chemistry: As previously noted, the pyrrolidine scaffold is a "privileged structure" in drug design, appearing in a wide array of therapeutic agents targeting different diseases. wikipedia.org

Organocatalysis: Chiral pyrrolidine derivatives, most famously L-proline, are highly effective asymmetric organocatalysts. They are used to promote a variety of chemical transformations in an enantioselective and environmentally friendly manner, avoiding the need for metal catalysts. libretexts.org

Materials Science: Nitrogen heterocycles are used as building blocks for functional materials like polymers and dyes. nbinno.com Pyrrolidine-functionalized metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) are being explored for applications in heterogeneous catalysis and molecular recognition.

Coordination Chemistry: The nitrogen atom in the pyrrolidine ring can act as a ligand, binding to metal centers to form coordination complexes. These complexes can have unique catalytic or material properties.

The versatility of the pyrrolidine scaffold ensures its continued relevance across diverse scientific fields, from the development of life-saving medicines to the creation of advanced materials.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-pyrrolidin-3-yloxyethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-3-4-9-6-1-2-7-5-6;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUODIWYPPDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309449-72-5 | |

| Record name | 2-(pyrrolidin-3-yloxy)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial blueprint of the carbon-hydrogen framework. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For 2-Pyrrolidin-3-yloxyethanol;hydrochloride, the spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the ethoxy side chain, and the hydroxyl group.

Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon environments. The expected chemical shifts for the carbons in the pyrrolidinyl ring and the ethoxy side chain provide direct evidence of the compound's carbon skeleton.

To assemble the complete molecular puzzle, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would establish proton-proton couplings, connecting adjacent protons within the pyrrolidine ring and along the ethanol (B145695) side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then correlate each proton signal to its directly attached carbon, confirming the C-H connections.

For stereochemical assignment, particularly the relative configuration of the substituent at the C3 position of the pyrrolidine ring, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical. This technique detects protons that are close in space, providing insights into the molecule's three-dimensional structure and the spatial arrangement of the yloxyethanol side chain relative to the pyrrolidine ring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the chemical structure and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine C2-H | 3.1 - 3.4 | 45 - 50 |

| Pyrrolidine C3-H | 4.0 - 4.3 | 75 - 80 |

| Pyrrolidine C4-H | 1.9 - 2.2 | 28 - 33 |

| Pyrrolidine C5-H | 3.1 - 3.4 | 45 - 50 |

| O-CH₂ (ethoxy) | 3.6 - 3.8 | 68 - 72 |

| CH₂-OH (ethoxy) | 3.5 - 3.7 | 60 - 64 |

| N-H | 9.0 - 9.5 | - |

| O-H | 4.5 - 5.5 | - |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute purity of the this compound sample can be accurately calculated. Furthermore, if the synthesis results in a mixture of stereoisomers, qNMR can be used to determine the isomeric ratio by comparing the integration of specific, well-resolved signals corresponding to each isomer.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecular mass of the parent ion. For this compound, HRMS would be used to determine its elemental composition. The measured exact mass of the protonated molecule [M+H]⁺ would be compared to the calculated mass for the chemical formula C₆H₁₄NO, confirming the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) involves multiple steps of mass analysis. The parent ion of 2-Pyrrolidin-3-yloxyethanol is selected and then fragmented through collision-induced dissociation. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is like a fingerprint for the molecule, revealing the connectivity of its constituent parts. Expected fragmentation would involve the cleavage of the ether bond and the loss of the ethanol side chain, as well as fragmentation of the pyrrolidine ring itself.

Table 2: Predicted Mass Spectrometry Data for 2-Pyrrolidin-3-yloxyethanol (Note: Values are for the free base, C₆H₁₃NO)

| Parameter | Predicted Value | Information Provided |

| Molecular Formula | C₆H₁₃NO | Elemental Composition |

| Calculated Exact Mass | 115.0997 g/mol | Confirms Molecular Formula |

| [M+H]⁺ Ion (HRMS) | 116.1070 m/z | Precise mass of the protonated molecule |

| Major Fragment 1 | 86.06 m/z | Loss of C₂H₄O (ethoxy group) |

| Major Fragment 2 | 70.06 m/z | Pyrrolidinyl cation after side-chain cleavage |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. The broad absorption band for the O-H stretch of the alcohol and the N-H stretch of the secondary ammonium (B1175870) salt are particularly diagnostic. The C-O ether stretch would also provide key structural confirmation.

Table 3: Predicted Diagnostic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200 - 3500 |

| N-H (Ammonium) | Stretching, broad | 2700 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C-O (Ether) | Stretching | 1050 - 1150 |

| C-N (Amine) | Stretching | 1020 - 1250 |

By integrating the data from these powerful analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and physical properties.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural and Absolute Configuration Determination

Single-crystal X-ray diffraction is a powerful analytical method that provides precise three-dimensional information about the atomic arrangement within a crystal lattice. This technique is indispensable for the unambiguous determination of a molecule's solid-state conformation, bond lengths, bond angles, and, for chiral molecules, its absolute configuration.

Crystal Growth and Optimization Strategies

The prerequisite for single-crystal X-ray diffraction analysis is the availability of high-quality single crystals of sufficient size. For organic hydrochloride salts like this compound, several crystallization techniques can be employed. The selection of an appropriate method is often empirical and requires screening various solvents and conditions.

Common strategies for crystal growth include:

Slow Evaporation: This is the most common and straightforward technique. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of solvent is critical; ideal solvents should provide moderate solubility for the compound and have a suitable vapor pressure. For pyrrolidine derivatives, solvents like methanol, ethanol, or aqueous mixtures are often effective. researchgate.net

Solvent Diffusion: This method involves two miscible solvents, one in which the compound is soluble (the solvent) and another in which it is insoluble (the anti-solvent). The compound is dissolved in the solvent, and the anti-solvent is carefully layered on top or allowed to diffuse into the solution in a vapor phase. The gradual change in solvent composition reduces the compound's solubility, leading to crystallization at the interface.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, inducing crystallization. The rate of cooling is a crucial parameter that must be optimized to prevent rapid precipitation, which typically yields amorphous solids or microcrystalline powders.

Optimization of these methods involves systematically varying parameters such as solvent systems, concentration, temperature, and the rate of solvent evaporation or cooling to control the nucleation and growth process, ultimately yielding diffraction-quality crystals. acs.org

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. As an amine salt, the pyrrolidine nitrogen is protonated, forming a pyrrolidinium (B1226570) cation, while the chloride ion serves as the counter-anion. spectroscopyonline.comreddit.com This ionic nature, combined with the presence of hydroxyl and ether functional groups, provides multiple sites for hydrogen bonding.

The primary hydrogen bond donors and acceptors within the crystal lattice would be:

Hydrogen Bond Donors:

The protonated secondary amine (N-H⁺) of the pyrrolidinium ring.

The hydroxyl group (O-H) of the ethanol side chain.

Hydrogen Bond Acceptors:

The chloride anion (Cl⁻).

The oxygen atom of the hydroxyl group (-OH).

The oxygen atom of the ether linkage (-O-).

In the solid state, these groups engage in a complex three-dimensional network. The N-H⁺ group of the pyrrolidinium cation is expected to form a strong hydrogen bond with the chloride anion (N-H⁺···Cl⁻). nih.gov Similarly, the hydroxyl group's proton can form a hydrogen bond with a chloride anion (O-H···Cl⁻) or with the oxygen atom of a neighboring molecule's hydroxyl or ether group (O-H···O). The chloride anion, being a strong hydrogen bond acceptor, can interact with multiple donor groups simultaneously. nih.gov These interactions dictate the molecular packing and stabilize the crystal lattice. nih.gov

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Pyrrolidinium (N-H⁺) | Chloride (Cl⁻) | N-H⁺···Cl⁻ | Strong, primary interaction stabilizing the salt structure. |

| Hydroxyl (O-H) | Chloride (Cl⁻) | O-H···Cl⁻ | Strong interaction contributing to the overall lattice energy. |

| Hydroxyl (O-H) | Hydroxyl Oxygen (-OH) | O-H···O | Contributes to forming chains or sheets of molecules. |

| Hydroxyl (O-H) | Ether Oxygen (-O-) | O-H···O | Further cross-links molecules within the crystal structure. |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Enantiomeric Purity

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exceptionally sensitive to the three-dimensional structure of molecules and are invaluable for determining absolute configuration and assessing enantiomeric purity. nih.govslideshare.net

Optical Rotatory Dispersion (ORD) measures the variation in the optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength. For compounds without a chromophore that absorbs in the measured region, a plain curve is observed where the magnitude of rotation increases toward shorter wavelengths. However, when the wavelength of light approaches an absorption band of a chromophore, an anomalous curve known as a "Cotton effect" is observed, characterized by a peak and a trough. slideshare.net

Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum plots the difference in absorbance (ΔA = A_L - A_R) against wavelength. A signal is only observed in regions where the molecule absorbs light. A positive or negative peak in the CD spectrum is also referred to as a Cotton effect. nih.gov

For a pair of enantiomers, the ORD and CD spectra are mirror images of each other; where one enantiomer shows a positive Cotton effect, the other will show a negative Cotton effect of equal magnitude. nih.gov This property is the foundation for using chiroptical spectroscopy to determine enantiomeric purity.

The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, i.e., the enantiomeric excess (ee). nih.gov A pure enantiomer will exhibit the maximum CD signal, while a racemic mixture (50:50 mixture of both enantiomers) is chiroptically inactive and will produce no CD signal. nih.gov By measuring the CD signal of a sample and comparing it to the signal of an enantiopure standard, the enantiomeric purity can be precisely quantified. This relationship is often established by creating a calibration curve that plots CD signal intensity against known enantiomeric compositions. nih.gov

| Enantiomeric Excess (ee) of S-enantiomer | Composition (S:R) | Relative CD Signal Intensity | Chiroptical Activity |

|---|---|---|---|

| 100% | 100:0 | Maximum Negative (Hypothetical) | Optically Pure |

| 50% | 75:25 | 50% of Maximum Negative | Optically Active |

| 0% | 50:50 | Zero | Racemic (Optically Inactive) |

| -50% (50% ee of R) | 25:75 | 50% of Maximum Positive | Optically Active |

| -100% (100% ee of R) | 0:100 | Maximum Positive (Hypothetical) | Optically Pure |

Note: The sign of the Cotton effect (positive or negative) for a given enantiomer is a characteristic of the molecule and must be determined experimentally or through theoretical calculation.

Computational and Theoretical Investigations into Pyrrolidin 3 Yloxyethanol Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Research on various substituted pyrrolidinones using Density Functional Theory (DFT) and quantum-chemical calculations has demonstrated the importance of the electronic structure in determining molecular properties. arabjchem.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, a higher HOMO energy suggests a greater ability to donate electrons, which can be a key factor in reaction efficiency and potential applications like corrosion inhibition. arabjchem.org

Studies on 2,2'-pyridylpyrrolide ligands have assessed their electronic structure when attached to various metals. nih.gov These investigations reveal that the π donor capability of the pyrrolide ring is a crucial aspect of its electronic character. nih.gov In some metal complexes, the HOMO is localized on the pyrrolide π system, directly influencing the compound's redox properties and potential catalytic activity. nih.gov

The stability of pyrrolidine (B122466) derivatives is also a key area of investigation. In a study on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, quantum chemical methods were used to characterize the molecular structure and stability. nih.gov Such calculations can determine bond lengths, angles, and torsional angles, revealing that while phenyl and triazole rings may be largely planar, the pyrrolidine ring often adopts an out-of-plane conformation due to the sp³ hybridization of its carbon atoms. nih.gov This lack of planarity is a defining structural feature influencing how the molecule interacts with its environment. nih.gov

The following table summarizes key electronic properties calculated for a set of substituted pyrrolidinones, illustrating how different substituents influence the electronic landscape of the core pyrrolidine structure. arabjchem.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| HTEP | -8.911 | 1.088 | 9.999 |

| EOEP | -9.251 | 0.816 | 10.067 |

| OETA | -9.333 | 0.625 | 9.958 |

| PTA | -9.102 | 1.115 | 10.217 |

| PY | -9.278 | 1.006 | 10.284 |

Data sourced from a DFT study on substituted pyrrolidinones. HTEP, EOEP, OETA, PTA, and PY refer to specific derivatives detailed in the source literature. arabjchem.org

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful tool for exploring the conformational landscape of flexible molecules like those containing a pyrrolidine ring. The five-membered ring of pyrrolidine is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The energy differences between these conformers can be subtle yet have a significant impact on the molecule's biological activity and reaction selectivity. researchgate.netacs.org

A thorough reinvestigation of the parent pyrrolidine molecule using various ab initio and DFT methods highlighted the complexity of its pseudorotational process. acs.org The study found that the energy difference between conformers where the N-H bond is in an axial versus an equatorial position is highly dependent on the computational method and basis set used. acs.org High-level computations concluded that the N-H equatorial structure is the most stable conformer, a finding that aligns with experimental microwave free jet data. acs.org

For more complex systems, such as pyrrolidine enamines used in organocatalysis, DFT has been employed to assess conformational preferences that dictate regio- and stereoselectivity in reactions. researchgate.net It has been suggested that selectivity arises from thermodynamic control governed by the relative stability of different enamine conformers. researchgate.net Computational protocols validated against high-accuracy coupled cluster theory are necessary to reliably calculate the small energy differences between these conformers. researchgate.net The results indicate that conformational preferences are not easily transferable between different types of enamines, underscoring the need for specific computational analysis for each system. researchgate.net

In a study of N-substituted piperidine (B6355638) and pyrrolidine derivatives, a combined computational and experimental NMR approach was used to investigate their dynamic behavior. researchgate.net After an initial conformational search, the lowest energy conformers were fully optimized using DFT methods. Thermodynamic calculations, including the Boltzmann weighting factor, were then used to estimate the relative population of each conformer in solution. researchgate.net This approach allows for a direct comparison between calculated properties, averaged over the conformational ensemble, and experimental observations. researchgate.net

| Conformer | Relative Electronic Energy (kcal/mol) |

| Pyrrolidine Enamine 1 | |

| Conformer A | 0.00 |

| Conformer B | 0.85 |

| Conformer C | 1.50 |

| Pyrrolidine Enamine 2 | |

| Conformer X | 0.00 |

| Conformer Y | 0.65 |

| Conformer Z | 1.95 |

Illustrative data representing typical energy differences between stable conformers of pyrrolidine derivatives as determined by DFT calculations. researchgate.net

Molecular Modeling and Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While gas-phase calculations provide insight into intrinsic molecular properties, the behavior of molecules in a condensed phase is governed by complex intermolecular interactions. Molecular modeling and, particularly, molecular dynamics (MD) simulations are essential for understanding the solution-phase behavior of pyrrolidine-containing compounds and the critical role of solvent effects.

MD simulations have been used to study the structural properties of N-methyl-2-pyrrolidone (NMP) in water over a wide range of concentrations. researchgate.net These simulations, combined with experimental X-ray scattering data, provide a detailed picture of how NMP molecules assemble and interact with water. The results show excellent agreement between computed and experimental data, validating the force fields and models used. Such studies reveal that the conformation of the NMP molecule itself remains consistent, but its aggregation behavior and hydrogen bonding network with water change significantly upon dilution. researchgate.net

In the context of drug design, MD simulations are used to study the interaction of pyrrolidin-2-one derivatives with biological targets, such as acetylcholinesterase. researchgate.net After an initial molecular docking to predict the binding pose, long-timescale MD simulations (e.g., 100 ns) are performed to assess the stability of the ligand-protein complex. These simulations provide insights into the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding, offering a more realistic view than static docking models. researchgate.net

Furthermore, MD simulations are crucial for studying the initial stages of association and co-crystallization in aqueous solutions. mdpi.com For drug-like compounds, understanding how they interact with counterions and solvent molecules is key to predicting their solubility and bioavailability. Simulations can reveal the formation of heterodimers and trimers, identifying the specific hydrogen bonding motifs that drive these association processes. mdpi.com These computational approaches can elucidate the role of specific ions in mediating interactions between molecules in solution. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic parameters, which serves as a crucial link between theoretical models and experimental reality. For pyrrolidine systems, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable tool for structure elucidation and conformational analysis. researchgate.netresearchgate.net

DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the NMR chemical shifts (¹H, ¹³C, ¹⁵N) for proposed structures. researchgate.netresearchgate.net In a study on 4-(1-pyrrolidinyl)piperidine, researchers calculated the chemical shifts for its most stable conformers. researchgate.net By comparing the Boltzmann-averaged calculated shifts with the experimental spectra recorded in various solvents, they could confirm the molecular geometry and determine the mole fractions of the stable conformers in solution. researchgate.net This combined approach demonstrates that both molecular geometry and conformational equilibria can be solvent-dependent. researchgate.net

Quantum mechanical calculations have also been used to determine the conformational preferences of the pyrrolidine ring in oligopeptides. frontiersin.org The pyrrolidine ring can adopt distinct Cγ-endo or Cγ-exo puckers. Theoretical calculations can determine the relative energy of these states, while predicted NMR parameters, such as inter-proton distances derived from the Nuclear Overhauser Effect (NOE), can be compared with experimental ROESY or NOESY spectra to validate the predicted structures. frontiersin.org

The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM). github.io Benchmarking studies have identified specific functionals, such as WP04, that provide high accuracy for predicting ¹H NMR spectra in solution when compared directly against experimental data. github.io

| Nucleus | Experimental Shift (ppm) in CDCl₃ | Calculated Shift (ppm) (e-e conformer) | Calculated Shift (ppm) (a-e conformer) |

| C2' | 51.2 | 52.1 | 49.8 |

| C3' | 25.5 | 26.3 | 24.9 |

| C2 | 50.1 | 51.5 | 45.3 |

| C3 | 31.9 | 32.8 | 27.1 |

| C4 | 55.8 | 56.5 | 53.2 |

Comparison of experimental and calculated ¹³C NMR chemical shifts for selected carbon atoms in 4-(1-pyrrolidinyl)piperidine, illustrating the validation of conformational analysis. The e-e and a-e notations refer to equatorial-equatorial and axial-equatorial conformations, respectively. researchgate.net

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and most importantly, the transition states (TS) that connect them. The calculated activation energy (the energy barrier of the TS) determines the reaction rate and can explain observed selectivity.

For reactions involving pyrrolidines, DFT calculations have been used to unveil mechanisms for their formation and transformation. nih.govnih.gov In one study, the mechanism for the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines was investigated. nih.gov DFT calculations revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. The stereoretentive nature of the reaction was explained by the barrierless collapse of this biradical, which occurs much faster than bond rotation that would scramble the stereochemistry. nih.gov

In another example, the synthesis of pyrrolidinedione derivatives was studied, involving steps of Michael addition, Nef-type rearrangement, and cyclization to form the pyrrolidine ring. nih.govrsc.org Quantum chemical modeling elucidated the energy profile for each stage. It was found that the final cyclization step to form the pyrrolidine ring has a very low energy barrier (11.9 kJ/mol) once the substrate is in the correct tautomeric form. nih.govrsc.org However, the preceding tautomerization itself has a much higher barrier (178.4 kJ/mol), identifying it as a potentially rate-limiting step under certain conditions. nih.govrsc.org These studies often show that the presence of solvent molecules, such as water, can assist in proton transfer steps, significantly lowering the energy barriers of transition states. nih.gov

| Reaction Step | Species | Relative Energy (kJ/mol) | Activation Energy (kJ/mol) |

| Michael Addition | Reactants | 0.0 | - |

| Transition State 1 | 21.7 | 21.7 | |

| Tautomerization | Intermediate 1 | -50.0 | - |

| Transition State 2 | 128.4 | 178.4 | |

| Cyclization | Intermediate 2 | -60.0 | - |

| Transition State 3 | -48.1 | 11.9 | |

| Product | -150.0 | - |

Illustrative energy profile for a multi-step reaction involving pyrrolidine ring formation, based on DFT calculations. nih.govrsc.org Energies are relative to the initial reactants.

Stereoselective Applications of 2 Pyrrolidin 3 Yloxyethanol As a Chiral Auxiliary and Ligand

Design Principles for Pyrrolidine-Based Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The efficacy of pyrrolidine-based chiral auxiliaries and ligands in asymmetric synthesis stems from a combination of well-understood design principles. The rigid, five-membered ring structure of the pyrrolidine (B122466) core provides a predictable and sterically defined framework, which is essential for effective stereochemical communication. nih.gov The substituents on the pyrrolidine ring play a crucial role in creating a specific chiral environment that directs the approach of incoming reagents. acs.orgnih.gov

In the case of 2-Pyrrolidin-3-yloxyethanol, the hydroxyethoxy group at the C-3 position is of particular interest. The oxygen atoms in this side chain can act as Lewis basic sites, allowing for chelation to metal centers or the formation of hydrogen bonds. nih.govmdpi.com This non-covalent interaction can further rigidify the transition state, leading to enhanced stereoselectivity. The terminal hydroxyl group can be particularly influential, potentially participating in hydrogen-bond networks that stabilize the desired transition state geometry. nih.gov The stereochemistry of the pyrrolidine ring, in concert with the conformationally flexible yet influential side chain, allows for the fine-tuning of the steric and electronic environment around the reactive center.

Diastereoselective Control in Organic Transformations Utilizing the Pyrrolidine Core

The pyrrolidine scaffold has been extensively and successfully employed to induce diastereoselectivity in a variety of carbon-carbon bond-forming reactions. By covalently attaching the pyrrolidine moiety to a prochiral substrate, it acts as a chiral auxiliary, directing subsequent transformations to one diastereomeric outcome.

Pyrrolidine-based chiral auxiliaries have demonstrated considerable success in directing the asymmetric alkylation of enolates. acs.orgnih.govdocumentsdelivered.com The mechanism typically involves the formation of a rigid, chelated enolate structure where one face of the nucleophile is effectively blocked by the steric bulk of the auxiliary. The substituent at the C-2 position of the pyrrolidine is often designed to shield one of the enolate faces, thereby directing the incoming electrophile to the opposite face. For 2-Pyrrolidin-3-yloxyethanol, when attached as an auxiliary, the hydroxyethoxy group could play a role in coordinating to the metal cation of the enolate, further influencing the geometry of the reactive species and enhancing diastereoselectivity. diva-portal.org

The following table illustrates typical results for asymmetric alkylation reactions using pyrrolidine-based chiral auxiliaries, demonstrating the high levels of diastereoselectivity that can be achieved.

Table 1: Diastereoselectivity in Asymmetric Alkylation using Pyrrolidine Auxiliaries| Electrophile | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide | THF | -78 | >95 | documentsdelivered.com |

| Methyl iodide | DMPU/THF | -78 | 90 | acs.org |

| Allyl bromide | THF | -78 | 92 | nih.gov |

The aldol (B89426) reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and pyrrolidine-based auxiliaries have been instrumental in controlling the stereochemical outcome of this transformation. nih.govdiva-portal.orgresearchgate.net The stereoselectivity of the aldol reaction is highly dependent on the geometry of the enolate (Z vs. E) and the facial selectivity of the aldehyde addition. Chiral auxiliaries derived from pyrrolidine can control both of these factors. The steric environment provided by the auxiliary can favor the formation of one enolate isomer, and the subsequent chelation to a Lewis acid can create a rigid, chair-like transition state that dictates the facial selectivity of the reaction. youtube.com The hydroxyl group of the 2-Pyrrolidin-3-yloxyethanol auxiliary could participate in this chelation, influencing the geometry of the transition state and, consequently, the diastereoselectivity of the aldol adduct. nih.govresearchgate.net

The data below showcases the effectiveness of pyrrolidine derivatives in controlling the diastereoselectivity of aldol reactions.

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Benzaldehyde | TiCl₄ | 98:2 | diva-portal.org |

| Isobutyraldehyde | Sn(OTf)₂ | 5:95 | nih.gov |

| Acetaldehyde | MgBr₂ | 95:5 | acs.org |

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach. rsc.orgresearchgate.net Pyrrolidine-based auxiliaries have been shown to be highly effective in this regard. rsc.org The auxiliary can block one face of the dienophile, leading to a highly diastereoselective cycloaddition. The Lewis basic sites on the 2-Pyrrolidin-3-yloxyethanol side chain could coordinate to a Lewis acid catalyst, which in turn activates the dienophile and further organizes the transition state for high stereoselectivity. researchgate.net

Representative results for asymmetric Diels-Alder reactions mediated by pyrrolidine-based auxiliaries are presented below.

Table 3: Diastereoselectivity in Asymmetric Diels-Alder Reactions| Diene | Dienophile | Diastereomeric Excess (d.e.) (%) | Reference |

|---|---|---|---|

| Cyclopentadiene | N-Acryloyl-pyrrolidine derivative | >98 | rsc.org |

| Isoprene | N-Crotonyl-pyrrolidine derivative | 95 | nih.gov |

| 1,3-Butadiene | N-Acryloyl-pyrrolidine derivative | 90 | acs.org |

Enantioselective Catalysis Mediated by Pyrrolidine-Derived Ligands and Organocatalysts

Beyond their use as stoichiometric chiral auxiliaries, pyrrolidine derivatives, including potentially 2-Pyrrolidin-3-yloxyethanol, can function as chiral ligands in metal-catalyzed reactions or as organocatalysts. nih.govbohrium.com In these roles, a small amount of the chiral pyrrolidine derivative can generate a large quantity of enantiomerically enriched product.

As a chiral ligand, the nitrogen atom and the oxygen atoms of the hydroxyethoxy side chain of 2-Pyrrolidin-3-yloxyethanol could coordinate to a metal center, creating a chiral catalytic species. metu.edu.tr This chiral catalyst can then mediate a variety of enantioselective transformations, such as hydrogenations, allylic alkylations, and cycloadditions. nih.gov

In the realm of organocatalysis, pyrrolidine derivatives are renowned for their ability to activate substrates through the formation of enamines or iminium ions. nih.govmdpi.com The secondary amine of the pyrrolidine ring is key to this mode of catalysis. For instance, in the reaction of an aldehyde or ketone with the pyrrolidine catalyst, an enamine is formed, which then acts as a nucleophile. The chiral environment of the catalyst directs the subsequent reaction to produce one enantiomer preferentially. The substituents on the pyrrolidine ring are crucial for shielding one face of the enamine or iminium ion, thereby ensuring high enantioselectivity. nih.govnih.gov The hydroxyethoxy group in 2-Pyrrolidin-3-yloxyethanol could further contribute to the organization of the transition state through hydrogen bonding interactions. nih.gov

Exploration of 2 Pyrrolidin 3 Yloxyethanol Derivatives in Supramolecular Chemistry Research

Principles of Molecular Recognition and Host-Guest Interactions within Pyrrolidine-Based Systems

The pyrrolidine (B122466) ring is a fundamental component in the design of synthetic receptors due to its conformational flexibility and the stereochemical diversity it can impart to a molecule. nih.govresearchgate.net The three-dimensional and non-planar nature of the saturated pyrrolidine scaffold allows for the precise spatial arrangement of functional groups, which is crucial for effective molecular recognition. nih.govresearchgate.net This preorganization minimizes the entropic penalty upon binding with a guest molecule, leading to stronger and more selective host-guest complexes.

The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. Furthermore, substituents on the ring, such as the 3-yloxyethanol group, introduce additional sites for hydrogen bonding and other non-covalent interactions. The stereochemistry at the C3 position is particularly important, as it dictates the orientation of the side chain and, consequently, how the molecule presents its binding sites to potential guests. The interplay of these structural features governs the principles of molecular recognition, enabling pyrrolidine-based systems to selectively bind to specific ions or neutral molecules.

Design and Synthesis of Pyrrolidine-Containing Receptors for Ion and Neutral Molecule Binding

The synthesis of pyrrolidine-containing receptors is a dynamic area of research, with numerous strategies developed to create molecules tailored for specific recognition tasks. nih.govorganic-chemistry.org A common approach involves the use of chiral precursors, such as proline and its derivatives, to introduce stereochemical control into the final receptor. mdpi.com The synthesis of 2-Pyrrolidin-3-yloxyethanol derivatives can be conceptualized through multi-step reaction sequences, starting from readily available chiral building blocks.

The design of these receptors often involves computational modeling to predict binding affinities and selectivities for target guests. For instance, a receptor designed to bind a specific cation might incorporate crown ether-like functionalities linked to the pyrrolidine scaffold. For the recognition of neutral molecules, the design would focus on creating cavities or clefts with complementary shapes and hydrogen bonding patterns. The synthetic challenge lies in achieving these complex architectures with high efficiency and stereochemical purity.

Table 1: Synthetic Strategies for Pyrrolidine-Based Receptors

| Synthetic Approach | Description | Key Features |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like proline. | Inherent stereochemical control. |

| Asymmetric Catalysis | Creation of chiral centers using chiral catalysts. | High enantiomeric excesses. |

| 1,3-Dipolar Cycloaddition | Formation of the pyrrolidine ring from azomethine ylides. acs.orgmdpi.com | Versatile for creating polysubstituted pyrrolidines. acs.org |

| Functional Group Interconversion | Modification of a pre-existing pyrrolidine scaffold. | Allows for the introduction of diverse functionalities. |

Self-Assembly Processes of Pyrrolidine Derivatives into Higher-Order Architectures

The ability of molecules to spontaneously organize into well-defined, larger structures is a cornerstone of supramolecular chemistry. frontiersin.orgmdpi.com Pyrrolidine derivatives, including those of 2-Pyrrolidin-3-yloxyethanol, can be designed to self-assemble into a variety of higher-order architectures such as helices, sheets, and porous frameworks. acs.org This process is driven by a combination of non-covalent interactions, with hydrogen bonding often playing a dominant role.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

A deep understanding of the non-covalent interactions at play is essential for the rational design of pyrrolidine-based supramolecular systems. researchgate.net While hydrogen bonding is often the primary driving force for assembly, other interactions such as halogen bonding, π-stacking, and van der Waals forces can provide additional stability and control over the final structure. rsc.org

Table 2: Common Non-Covalent Interactions in Pyrrolidine-Based Systems

| Interaction Type | Description | Strength (kcal/mol) |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 1-12 |

| Halogen Bonding | A non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. | 1-5 |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | 0-10 |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | <1 |

Potential for Pyrrolidine-Derived Scaffolds in Fabricating Molecular Devices and Advanced Materials

The rich supramolecular chemistry of pyrrolidine derivatives opens up exciting possibilities for their use in the development of molecular devices and advanced materials. researchgate.netnih.gov The ability to control the assembly of these molecules into well-defined nanostructures is key to realizing these applications.

For instance, porous frameworks constructed from self-assembling pyrrolidine derivatives could be used for gas storage or as catalysts for chemical reactions. The chirality of the pyrrolidine building blocks could be harnessed to create materials with chiroptical properties, which are of interest for applications in sensing and asymmetric catalysis. Furthermore, the incorporation of photo- or electro-active groups onto the pyrrolidine scaffold could lead to the development of molecular switches and other functional devices. While still in the early stages of exploration, the potential for 2-Pyrrolidin-3-yloxyethanol and its derivatives to contribute to the field of materials science is significant.

Future Research Directions and Translational Perspectives in Chemical Science

Development of Green Chemistry Approaches for Sustainable Synthesis of Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine derivatives is an area ripe for the application of green chemistry principles to enhance sustainability. Future research could focus on developing eco-friendly synthetic routes to 2-Pyrrolidin-3-yloxyethanol;hydrochloride, minimizing waste, and avoiding hazardous reagents. Methodologies such as multicomponent reactions (MCRs), which combine several reactants in a single step, offer high atom economy and efficiency. tandfonline.com Catalyst-free approaches under neat (solvent-free) conditions or the use of environmentally benign solvents like water and ethanol (B145695) represent promising strategies. researchgate.net

Recent advancements include one-pot, three-component reactions performed at room temperature, which significantly reduce energy consumption and simplify workup procedures. researchgate.net Other green techniques applicable to pyrrolidine synthesis include microwave irradiation and ultrasound-assisted reactions, which can accelerate reaction times and improve yields. tandfonline.com The development of a sustainable synthesis for this compound would likely draw from these established methods, potentially involving the cyclization of an acyclic precursor or the functionalization of a pre-existing pyrrolidine ring, such as 4-hydroxy-L-proline. mdpi.comnih.gov

Table 1: Comparison of Green Synthesis Methodologies for Pyrrolidine Derivatives

| Methodology | Key Advantages | Representative Solvents/Conditions | Citations |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, reduced waste. | Ethanol, Acetic Acid, Water-Ethanol mixtures. | tandfonline.comnih.govrsc.org |

| Catalyst/Solvent-Free Synthesis | Reduced environmental impact, simplified purification. | Neat (grinding), Room Temperature. | researchgate.net |

| Microwave Irradiation | Rapid reaction times, often higher yields. | Acetonitrile, various organic solvents. | tandfonline.com |

| Ultrasound Irradiation | Enhanced reaction rates, improved mixing. | Ethanol. | tandfonline.com |

Integration of Pyrrolidine-Based Motifs in Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, largely due to the success of proline and its derivatives. nih.govbohrium.com The structure of this compound, featuring a secondary amine and a hydroxyl group, presents an opportunity for its development as a novel bifunctional organocatalyst. These functional groups could act in synergy to activate substrates and control stereoselectivity in a variety of chemical transformations, such as aldol (B89426) and Michael reactions. rsc.orgnih.gov

Future research could explore the incorporation of the 2-Pyrrolidin-3-yloxyethanol motif into more complex catalytic architectures. For instance, it could serve as a chiral building block for heterogeneous catalysts by being integrated into porous organic polymers (POPs). rsc.org Such materials offer the benefits of high stability, easy recovery, and recyclability, making them suitable for industrial-scale applications and continuous-flow processes. rsc.orgrsc.org The development of these advanced catalytic systems would enable more efficient and selective syntheses of valuable chiral molecules. acs.org

Innovative Applications in Material Science through Supramolecular Design

The functional groups present in 2-Pyrrolidin-3-yloxyethanol—namely the secondary amine (a hydrogen bond donor and acceptor) and the hydroxyl group (a hydrogen bond donor)—make it an excellent candidate for designing novel supramolecular assemblies. These non-covalent interactions can guide the self-assembly of molecules into well-ordered, functional materials.

Investigations could focus on co-crystallization with other molecules to form materials with unique optical, electronic, or mechanical properties. The pyrrolidine ring, when functionalized, can influence the packing of molecules and the resulting material properties. For example, pyrrolidine-functionalized naphthalimides have been studied for their potential in creating supramolecular structures. While specific studies on the target compound are unavailable, the principles of supramolecular chemistry suggest that its ability to form robust hydrogen-bonding networks could be exploited in the design of liquid crystals, gels, or other soft materials.

Computational-Experimental Synergy for Accelerated Discovery and Optimization of Pyrrolidine-Based Structures

A synergistic approach combining computational modeling and experimental work can significantly accelerate the discovery and optimization of pyrrolidine-based structures like this compound. Density Functional Theory (DFT) is a powerful tool for investigating molecular properties, including geometric parameters, electronic structure, and thermodynamic stability. nih.govarabjchem.orgresearchgate.net

Computational studies can be employed to:

Predict Conformational Preferences: Determine the lowest energy conformers of the molecule, which is crucial for understanding its reactivity and interactions with biological targets or other molecules. researchgate.net

Elucidate Reaction Mechanisms: Model potential synthetic pathways and transition states to identify the most kinetically and thermodynamically favorable routes. nih.gov

Simulate Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies to aid in the structural characterization of newly synthesized compounds and their intermediates. researchgate.net

Design Novel Catalysts: Predict the catalytic activity and selectivity of derivatives of 2-Pyrrolidin-3-yloxyethanol in various asymmetric reactions, guiding experimental efforts toward the most promising candidates.

By predicting properties and outcomes before undertaking extensive lab work, this integrated approach saves time and resources, streamlining the development of new applications for the pyrrolidine framework. scispace.comresearchgate.net

Table 2: Applications of DFT in Pyrrolidine Chemistry

| Application Area | Predicted Properties | Significance | Citations |

|---|---|---|---|

| Structural Analysis | Optimized geometries, bond lengths, bond angles. | Correlates theoretical structures with experimental data (e.g., X-ray crystallography). | nih.govresearchgate.net |

| Reaction Mechanisms | Transition state energies, reaction pathways. | Elucidates how reactions proceed, explaining product formation and selectivity. | nih.gov |

| Electronic Properties | HOMO/LUMO energies, molecular electrostatic potential. | Predicts reactivity, sites for nucleophilic/electrophilic attack, and charge transfer interactions. | arabjchem.orgresearchgate.net |

| Spectroscopy | NMR chemical shifts, vibrational frequencies. | Aids in the confirmation of molecular structures. | researchgate.netresearchgate.net |

Exploration of Novel Reactivity and Transformation Pathways for the Pyrrolidine-3-yloxyethanol Framework

The pyrrolidine-3-yloxyethanol framework offers multiple sites for chemical transformation, opening doors to novel derivatives with potentially valuable properties. Future research could explore the reactivity of the pyrrolidine ring itself, the ether linkage, and the terminal hydroxyl group.

Key areas for exploration include:

α-Functionalization of the Pyrrolidine Ring: Direct C-H functionalization adjacent to the nitrogen atom is a powerful strategy for creating complex substituted pyrrolidines. rsc.orgacs.org Redox-neutral methods that avoid harsh metal catalysts are particularly attractive from a green chemistry perspective. rsc.org

Ring-Opening and Rearrangement: Oxidative metabolism studies on drugs containing pyrrolidine rings have shown that δ-oxidation can lead to ring-opening, forming an aminoaldehyde intermediate that can subsequently undergo intramolecular reactions. nih.gov Exploring similar controlled chemical transformations could yield novel heterocyclic scaffolds.

Derivatization of the Side Chain: The terminal hydroxyl group is a prime site for functionalization through esterification or etherification, allowing for the attachment of other molecular fragments. This approach was used in the synthesis of a related compound, 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride. researchgate.net Such modifications could be used to tune the molecule's physical properties or to introduce pharmacophores.

Domino Reactions: The development of cascade or domino reactions starting from the pyrrolidinone precursors could enable the one-pot synthesis of highly functionalized and structurally complex molecules. nih.gov

By systematically investigating these transformation pathways, chemists can expand the chemical space accessible from the this compound scaffold, potentially leading to the discovery of new catalysts, materials, or biologically active agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Pyrrolidin-3-yloxyethanol hydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, stepwise alkylation of pyrrolidine derivatives with ethylene oxide intermediates under anhydrous conditions (e.g., using tetrahydrofuran as a solvent) can improve yield . Temperature control (0–5°C) during hydrochloric acid addition ensures stable salt formation and minimizes side reactions. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step is critical for purity validation .

| Synthesis Step | Optimal Conditions | Analytical Validation |

|---|---|---|

| Alkylation | THF, 0–5°C, 12–24 hrs | TLC (Rf = 0.3–0.4) |

| Salt Formation | HCl in EtOH, RT | ¹H NMR (δ 3.5–4.0 ppm) |

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) due to ionic interactions, making it suitable for in vitro assays . Stability studies should assess degradation under varying pH (4–9) and temperature (4–40°C) using high-performance liquid chromatography (HPLC). Hydrolytic stability in PBS (pH 7.4) over 72 hours is a standard protocol .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm and ethyleneoxy protons at δ 3.6–4.2 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode ([M+H]+ expected m/z ~178.6) verifies molecular weight .

- IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and N-H bend (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are applicable?

- Methodological Answer : Use chiral auxiliaries (e.g., (S)- or (R)-proline derivatives) during alkylation to control stereochemistry . Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase can resolve enantiomers. Calculate enantiomeric excess (ee) via peak integration (>98% ee required for pharmacological studies) .

Q. What strategies address contradictory data in receptor-binding assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength). Validate binding affinity (IC₅₀) using:

- Radioligand Displacement : Compare results across multiple receptors (e.g., σ-1 vs. dopamine D2) .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to identify binding pose discrepancies .

- Control Experiments : Use known antagonists (e.g., haloperidol) to confirm specificity .

Q. How can metabolic stability be evaluated in preclinical studies?

- Methodological Answer :

- Liver Microsome Assay : Incubate with rat/human microsomes (1 mg/mL) and NADPH for 60 minutes. Monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Half-life (t₁/₂) Calculation : Use non-compartmental analysis (NCA) in pharmacokinetic models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across cell lines?

- Methodological Answer :

- Cell Line Validation : Ensure consistent passage number and authentication (e.g., STR profiling) .

- Assay Reproducibility : Test activity in triplicate across independent labs (e.g., IC₅₀ variance <15%) .

- Off-Target Profiling : Screen against 44 kinases/GPCRs to rule out non-specific interactions .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

- Methodological Answer :

- Rodent Models : Use Morris water maze for cognitive enhancement studies or forced swim test for antidepressant activity .

- Dosing : Intraperitoneal administration (5–20 mg/kg) with plasma concentration monitoring at 0.5, 2, and 6 hours post-dose .

- Histopathology : Assess blood-brain barrier penetration via brain/plasma ratio (target >0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。